

Methacycline Hydrochloride (CAS 3963-95-9): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Methacycline Hydrochloride

Cat. No.: B7821174

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Abstract

Methacycline hydrochloride, a semi-synthetic tetracycline antibiotic, has long been a subject of scientific interest due to its broad-spectrum antibacterial activity. This technical guide provides an in-depth overview of **methacycline hydrochloride** (CAS 3963-95-9), encompassing its physicochemical properties, mechanism of action, pharmacokinetic profile, and in vitro antibacterial spectrum. Detailed experimental protocols for its analysis and microbiological assessment are provided to support research and development activities. Furthermore, this document includes visualizations of its mechanism of action and analytical workflows to facilitate a deeper understanding of its biological and technical attributes.

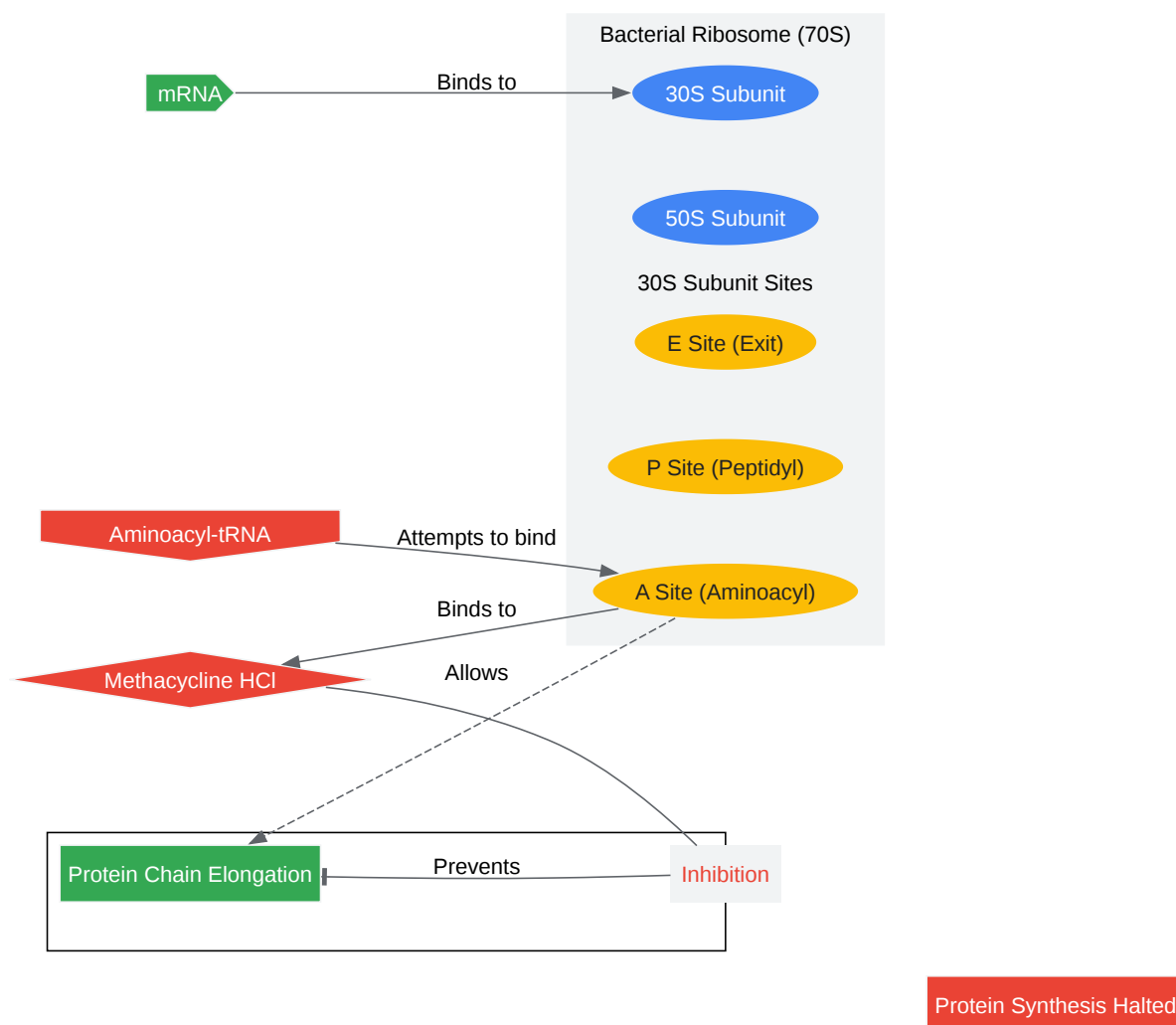
Physicochemical Properties

Methacycline hydrochloride is a yellow crystalline powder.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	3963-95-9	[1]
Molecular Formula	C ₂₂ H ₂₂ N ₂ O ₈ · HCl	[1]
Molecular Weight	478.88 g/mol	[1]
Melting Point	205-210 °C (decomposes)	
Solubility	Soluble in water, ethanol, and methanol.[2][3]	[2][3]
pKa	pKa ₁ : ~3.3 (phenolic diketone), pKa ₂ : ~7.7 (dimethylamino), pKa ₃ : ~9.7 (tricarbonylmethane)	
Appearance	Yellow crystalline powder	[1]

Mechanism of Action

Methacycline hydrochloride exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[4][5] It specifically binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2][4][6] This action effectively blocks the elongation of the polypeptide chain, thereby halting bacterial growth and replication. [5]



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Figure 1: Mechanism of protein synthesis inhibition by **methacycline hydrochloride**.

Pharmacokinetics

The pharmacokinetic profile of **methacycline hydrochloride** is characterized by its absorption, distribution, metabolism, and excretion properties.

Parameter	Value	Reference
Bioavailability (Oral)	~58%	[7]
Time to Peak Concentration (T _{max})	2-4 hours	[8]
Plasma Protein Binding	75-90%	[7]
Half-life (t _{1/2})	10-17 hours	
Elimination	Primarily renal	

In Vitro Antibacterial Spectrum

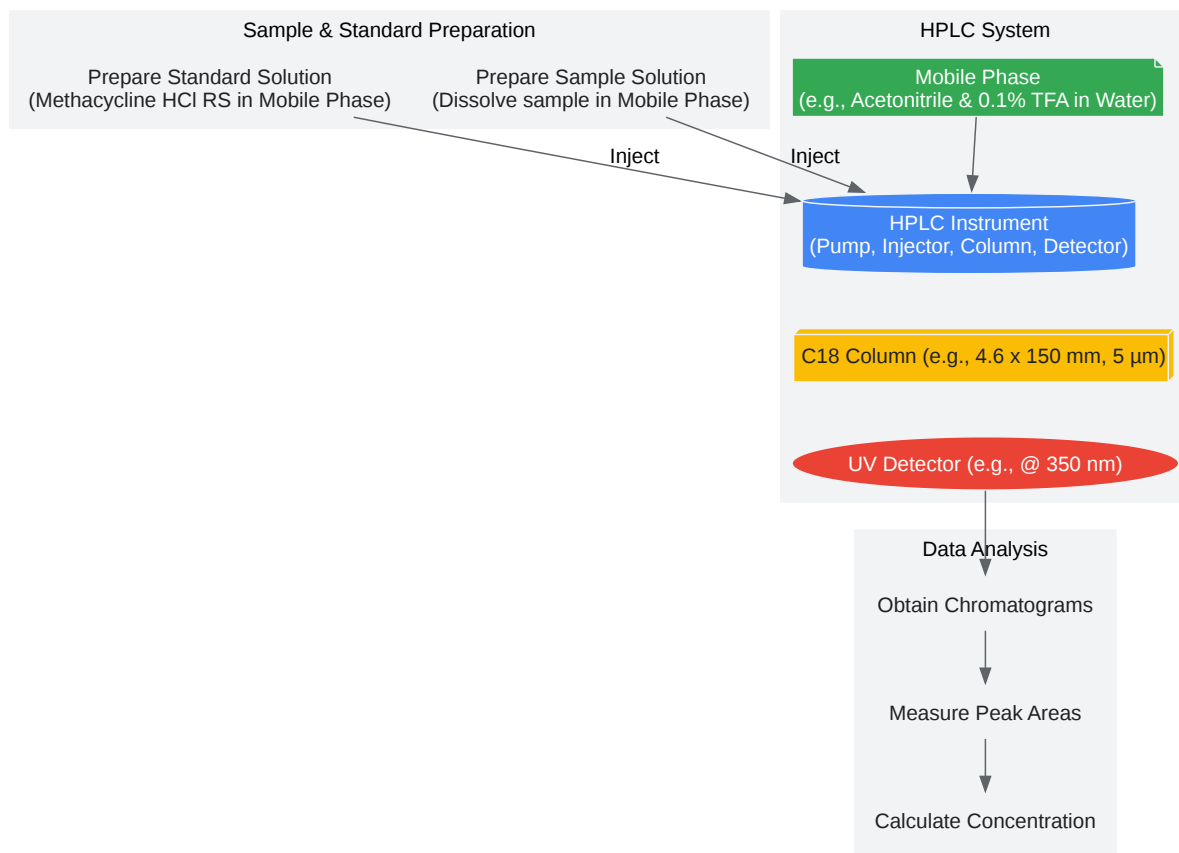
Methacycline hydrochloride demonstrates broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several clinically relevant organisms are presented below.

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
Gram-Positive			
Staphylococcus aureus	0.25	1	[9]
Streptococcus pneumoniae	0.12	0.5	
Enterococcus faecalis	0.5	2	
Gram-Negative			
Escherichia coli	1	4	
Haemophilus influenzae	0.5	2	
Klebsiella pneumoniae	2	8	

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This section details a common HPLC method for the quantitative analysis of **methacycline hydrochloride**.



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Figure 2: General workflow for HPLC analysis of **methacycline hydrochloride**.

Methodology:

- **Mobile Phase Preparation:** Prepare a suitable mobile phase, for example, a mixture of acetonitrile and 0.1% trifluoroacetic acid in water. The exact ratio should be optimized for the specific column and system.
- **Standard Solution Preparation:** Accurately weigh a quantity of **Methacycline Hydrochloride** USP Reference Standard and dissolve it in the mobile phase to obtain a solution with a known concentration (e.g., 0.1 mg/mL).
- **Sample Solution Preparation:** Accurately weigh the sample containing **methacycline hydrochloride** and dissolve it in the mobile phase to achieve a similar concentration to the standard solution.
- **Chromatographic Conditions:**
 - **Column:** A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
 - **Flow Rate:** A typical flow rate is 1.0 mL/min.
 - **Injection Volume:** 20 µL.
 - **Detection:** UV detection at a wavelength of approximately 350 nm.
 - **Column Temperature:** Ambient or controlled at a specific temperature (e.g., 30 °C).
- **Procedure:** Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas for the methacycline peak in each chromatogram.
- **Calculation:** Calculate the quantity of **methacycline hydrochloride** in the sample by comparing the peak area of the sample to the peak area of the standard.

Microbiological Assay (Agar Diffusion Method)

This method determines the potency of **methacycline hydrochloride** by measuring its inhibitory effect on a susceptible microorganism.

Methodology:

- **Test Organism:** Staphylococcus aureus (ATCC 6538P) is a commonly used test organism.
- **Culture Media:** Use appropriate media for maintaining the stock culture and for the assay plates (e.g., Nutrient Agar, Mueller-Hinton Agar).
- **Standard Solution Preparation:** Prepare a stock solution of **Methacycline Hydrochloride** USP Reference Standard of known concentration in a suitable solvent (e.g., 0.1 N HCl). From this, prepare a series of working standard solutions of varying concentrations.
- **Sample Solution Preparation:** Prepare a stock solution of the sample to be tested in the same solvent as the standard. Dilute to a concentration expected to be in the range of the standard curve.
- **Inoculum Preparation:** Prepare a standardized suspension of the test organism in sterile saline or buffer to a specific turbidity (e.g., McFarland standard).
- **Plate Preparation:** Inoculate the molten agar medium with the standardized bacterial suspension and pour it into sterile Petri dishes. Allow the agar to solidify.
- **Cylinder Placement:** Place sterile stainless steel or porcelain cylinders onto the surface of the solidified agar.
- **Application of Solutions:** Fill the cylinders with the standard and sample solutions.
- **Incubation:** Incubate the plates at a specified temperature (e.g., 32-35 °C) for 16-18 hours.
- **Zone of Inhibition Measurement:** Measure the diameter of the zones of complete inhibition of bacterial growth around each cylinder.
- **Calculation:** Plot the logarithm of the concentration of the standard solutions against the zone diameters. Determine the concentration of the sample solution from the standard curve.

Conclusion

Methacycline hydrochloride remains a significant compound for scientific investigation within the tetracycline class of antibiotics. Its well-characterized mechanism of action, broad

antibacterial spectrum, and established analytical methods provide a solid foundation for further research in drug development and antimicrobial resistance studies. This technical guide serves as a comprehensive resource for professionals engaged in the study and application of **methacycline hydrochloride**.

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